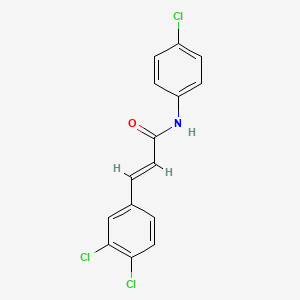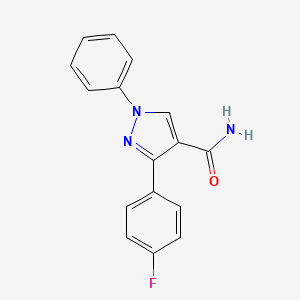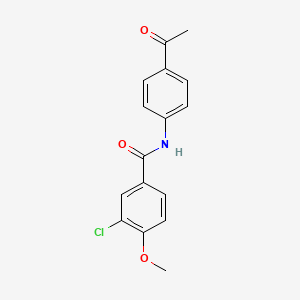amine](/img/structure/B5833443.png)
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](4-pyridylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dichloro-2-methoxyphenyl)sulfonylamine is a chemical compound that features a sulfonamide group attached to a dichloromethoxyphenyl ring and a pyridylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichloro-2-methoxyphenyl)sulfonylamine typically involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 4-pyridylmethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
(3,4-Dichloro-2-methoxyphenyl)sulfonylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent like dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can lead to the formation of sulfonyl radicals, while reduction with sodium borohydride can yield the corresponding sulfonamide.
科学的研究の応用
(3,4-Dichloro-2-methoxyphenyl)sulfonylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (3,4-Dichloro-2-methoxyphenyl)sulfonylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The dichloromethoxyphenyl ring and pyridylmethyl group can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (3,4-Dichloro-2-methoxyphenyl)sulfonylamine
- 4-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid
Uniqueness
(3,4-Dichloro-2-methoxyphenyl)sulfonylamine is unique due to the presence of the pyridylmethyl group, which can enhance its binding interactions with biological targets compared to similar compounds. This structural feature may provide improved pharmacokinetic properties and increased potency in medicinal applications.
特性
IUPAC Name |
3,4-dichloro-2-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3S/c1-20-13-11(3-2-10(14)12(13)15)21(18,19)17-8-9-4-6-16-7-5-9/h2-7,17H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNGKUAICOOSND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-methyl-5-{[(4-methyl-1-piperazinyl)methylene]amino}-1H-pyrazole-4-carbonitrile](/img/structure/B5833360.png)
![3-chloro-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5833367.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5833372.png)
![2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5833381.png)
![2-[(3-chloro-4-isopropoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5833387.png)
![2-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5833408.png)
![N-[(2-carbamoylphenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B5833414.png)
![6-phenyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5833419.png)
![6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5833426.png)
![1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea](/img/structure/B5833431.png)



![5-[(4-Bromophenyl)iminomethyl]-6-hydroxy-1,4-dimethyl-2-oxopyridine-3-carbonitrile](/img/structure/B5833465.png)
